

Application Note: Determination of Allyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Allyl cinnamate*

Cat. No.: *B045370*

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **allyl cinnamate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Allyl cinnamate** (CAS No. 1866-31-5) is an ester of allyl alcohol and cinnamic acid, utilized in the flavor and fragrance industries.^{[1][2]} Accurate determination of this compound in various matrices is crucial for quality control and safety assessment. The methodology presented herein outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. This protocol is intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Introduction

Allyl cinnamate, with the chemical formula $C_{12}H_{12}O_2$, is a volatile to semi-volatile compound amenable to analysis by Gas Chromatography (GC).^{[1][2]} When coupled with Mass Spectrometry (MS), GC provides a powerful tool for the separation, identification, and quantification of this analyte with high sensitivity and specificity. GC-MS is a preferred technique for analyzing complex mixtures, such as essential oils and cosmetic formulations, where fragrance allergens and related substances are often present. This protocol is designed

to be broadly applicable, though matrix-specific validation is recommended for optimal performance.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract **allyl cinnamate** from the sample matrix and prepare it in a solvent suitable for GC-MS analysis. A generic liquid-liquid extraction (LLE) procedure is described below, which is suitable for many cosmetic and liquid-based samples. For other matrices, alternative extraction techniques such as solid-phase microextraction (SPME) may be considered.

Materials:

- Sample containing **allyl cinnamate**
- Hexane (or other suitable volatile solvent like ethyl acetate)
- Deionized water
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- GC vials with inserts

Procedure:

- Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.
- Add 5 mL of deionized water and 5 mL of hexane to the tube.
- Add a small amount of NaCl to facilitate phase separation.

- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of **allyl cinnamate** into the organic phase.
- Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.
- Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Filter the dried extract through a 0.22 μm syringe filter into a GC vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and can be optimized for specific instrumentation and analytical requirements.

Parameter	Recommended Condition
Gas Chromatograph	Agilent 6890 or equivalent
Mass Spectrometer	Agilent 5975 or equivalent
GC Column	HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless (with a 1-minute purge delay)
Oven Temperature Program	Initial temperature 70 °C, hold for 2 minutes; ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400 (Full Scan Mode)
Solvent Delay	3 minutes

Data Analysis and Quantification

Identification: The identification of **allyl cinnamate** is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should be further verified against a spectral library, such as the NIST Mass Spectral Library. The expected molecular ion for **allyl cinnamate** is m/z 188.22.^{[1][2]}

Quantification: For quantitative analysis, a calibration curve should be constructed using standard solutions of **allyl cinnamate** at a minimum of five different concentrations. The concentration of **allyl cinnamate** in the samples is then determined from this calibration curve. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity if required.

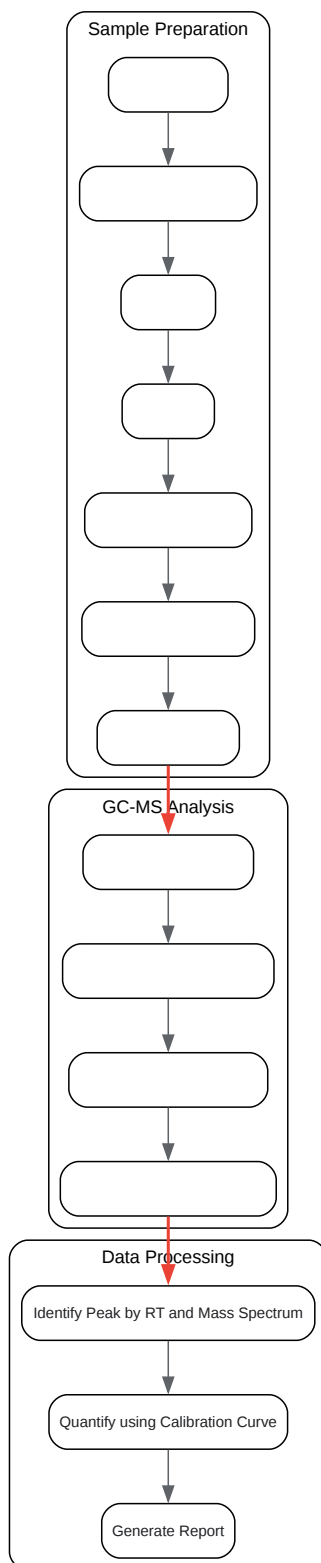
Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of **allyl cinnamate**. The performance characteristics are based on typical values for the analysis of fragrance allergens in cosmetic matrices.[\[3\]](#)[\[4\]](#)

Parameter	Value	Notes
Chemical Formula	C ₁₂ H ₁₂ O ₂	[1] [2]
Molecular Weight	188.22 g/mol	[1] [2]
CAS Number	1866-31-5	[1] [2]
Retention Time (RT)	~15 - 18 min	On a 30m HP-5MS column with the specified temperature program. This is an estimated range and should be confirmed with a standard.
Quantifier Ion (m/z)	131	The base peak in the EI mass spectrum.
Qualifier Ions (m/z)	103, 77, 188	For confirmation of identity.
Linearity (r ²)	≥ 0.995	Over a typical concentration range of 0.1 - 10 µg/mL. [3]
Limit of Detection (LOD)	~0.5 - 2 µg/g	In-matrix; dependent on instrumentation and sample preparation.
Limit of Quantification (LOQ)	~2 - 10 µg/g	In-matrix; typical values for fragrance allergens in cosmetics are in this range. [3]
Accuracy (% Recovery)	85 - 115%	Typical acceptable range for analytical methods. [3]
Precision (%RSD)	< 15%	For both intra-day and inter-day precision. [3]

Experimental Workflow Diagram

GC-MS Workflow for Allyl Cinnamate Analysis



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Caption: Workflow for the determination of **allyl cinnamate**.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the determination of **allyl cinnamate**. The protocol for sample preparation, instrumental analysis, and data processing can be readily implemented in a laboratory setting. Adherence to good laboratory practices and method validation procedures will ensure the generation of accurate and precise data for research, quality control, and regulatory purposes.

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